N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a sulfonamide derivative featuring a fused [1,2,4]triazolo[4,3-a]pyridine core. Its structure includes two distinct aromatic substituents: a 3,4-difluorophenyl group and a 3-methoxyphenylmethyl moiety.
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N4O3S/c1-29-16-4-2-3-14(9-16)11-26(15-5-7-18(21)19(22)10-15)30(27,28)17-6-8-20-24-23-13-25(20)12-17/h2-10,12-13H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLYVAOVLVYPNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN(C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multi-step organic reactions
-
Step 1: Synthesis of Triazolopyridine Core
- Reactants: Pyridine derivative, hydrazine hydrate
- Conditions: Reflux in ethanol
- Product: Triazolopyridine intermediate
Chemical Reactions Analysis
Types of Reactions
N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles or electrophiles in polar solvents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or inhibits.
Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the Triazolo-Pyridine Sulfonamide Class
Compound A : N-[(3,5-difluorophenyl)methyl]-N-(4-methoxyphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide ()
- Key Differences :
- Substituent positions : The fluorophenyl group is 3,5-difluoro (vs. 3,4-difluoro in the target compound), and the methoxyphenyl is para-substituted (4-methoxy vs. 3-methoxy).
- Triazolo core modification : A 3-methyl group on the triazolo ring, absent in the target compound.
- The methyl group could enhance lipophilicity .
Sulfonamide Derivatives with Heterocyclic Cores
Compound B: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Key Differences :
- Core structure : Pyrazolo[3,4-d]pyrimidine (vs. triazolo[4,3-a]pyridine).
- Functional groups : Incorporates a chromen-4-one moiety and an N-methylbenzenesulfonamide group.
- Synthesis via Suzuki coupling (as described in ) contrasts with possible routes for the target compound .
Agrochemically Relevant Sulfonamides
Compound C : Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) ()
- Key Differences :
- Core structure : Triazolo[1,5-a]pyrimidine (vs. triazolo[4,3-a]pyridine).
- Substituents : 2,6-difluorophenyl (vs. 3,4-difluorophenyl) and a 5-methyl group on the triazolo ring.
- Implications : Flumetsulam’s herbicidal activity highlights the role of sulfonamide-triazolo hybrids in agriculture. The pyrimidine core and substitution pattern may limit cross-reactivity with mammalian targets compared to pyridine-based analogs .
Comparative Data Table
Research Implications and Gaps
- Structural Activity Relationships (SAR) : The position of fluorine and methoxy groups on aromatic rings significantly impacts electronic and steric properties, influencing target selectivity .
- Synthetic Challenges : The absence of detailed synthetic protocols for the target compound limits mechanistic insights. Suzuki coupling (used in Compound B) could be a viable route .
- Application Potential: The triazolo-pyridine scaffold’s versatility warrants exploration in both pharmaceuticals (e.g., kinase inhibitors) and agrochemicals, building on flumetsulam’s success .
Biological Activity
N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a synthetic compound that belongs to the class of triazolopyridine derivatives. Its structural complexity and unique functional groups make it a subject of interest in medicinal chemistry, particularly for its potential biological activities.
- Molecular Formula : C21H18F2N4O3S
- Molecular Weight : 444.5 g/mol
- IUPAC Name : N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
This compound features a sulfonamide group and a triazolopyridine scaffold, both known to contribute to various biological activities including antimicrobial and antimalarial effects.
Biological Activity Overview
Research has indicated that compounds within the triazolopyridine class exhibit a range of biological activities. The specific compound under discussion has shown promise in several areas:
Antimicrobial Activity
A study exploring a library of [1,2,4]triazolo[4,3-a]pyridines revealed that compounds with similar scaffolds demonstrated significant antibacterial properties. For instance:
- Compounds were tested against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae, showing minimum inhibitory concentrations (MIC) ranging from 6 to 12 mg/mL against these pathogens .
Antimalarial Activity
In vitro studies have highlighted the antimalarial potential of related triazolopyridine compounds. A notable finding includes:
- The compound's effectiveness against Plasmodium falciparum, with selected derivatives demonstrating IC50 values of 2.24 μM and 4.98 μM . This suggests that modifications in the structure can lead to enhanced efficacy against malaria.
Case Studies
- Antibacterial Efficacy : In a comparative study of various triazolopyridine derivatives, the compound exhibited superior antibacterial activity compared to standard drugs. This was particularly noted in strains resistant to conventional treatments .
- Antimalarial Screening : A focused screening of compounds similar to N-(3,4-difluorophenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide showed promising results in inhibiting the growth of Plasmodium falciparum, indicating its potential as a lead compound for further development in antimalarial therapies .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Pathogen/Organism | IC50/MIC Values |
|---|---|---|---|
| Compound A | Antibacterial | Staphylococcus aureus | MIC 6 mg/mL |
| Compound B | Antibacterial | Escherichia coli | MIC 12 mg/mL |
| Compound C | Antimalarial | Plasmodium falciparum | IC50 2.24 μM |
| Compound D | Antimalarial | Plasmodium falciparum | IC50 4.98 μM |
Q & A
Q. What are the critical steps and optimization strategies for synthesizing this triazolo-pyridine sulfonamide derivative?
The synthesis typically involves sequential functionalization of the triazolo-pyridine core. Key steps include:
- Sulfonamide formation : Reacting a sulfonyl chloride intermediate with substituted amines under inert conditions (e.g., dry DCM, 0–5°C) .
- Cyclization : Using methyl ortho-formate or acetic acid under reflux to form the triazole ring, with reaction times optimized to 3–15 hours for >80% yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity . Optimization focuses on solvent polarity (e.g., pyridine for nucleophilic substitution), temperature control to minimize side products, and stoichiometric ratios of intermediates .
Q. Which analytical techniques are essential for structural validation and purity assessment?
- 1H/13C-NMR : Confirms substituent positions via characteristic shifts (e.g., sulfonamide NH at δ 10–11 ppm; triazole protons at δ 8–9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ with <2 ppm error) .
- HPLC-PDA : Assesses purity (>98%) using C18 columns (acetonitrile/water mobile phase) .
- Elemental Analysis : Matches calculated vs. observed C/H/N/S percentages (e.g., ±0.3% tolerance) .
Q. What preliminary biological assays are recommended for evaluating this compound’s activity?
- Enzyme Inhibition : Screen against kinases (e.g., EGFR-TK) or antimicrobial targets (e.g., dihydropteroate synthase) using fluorescence-based assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC50 calculations .
- Solubility/Permeability : Use shake-flask method (PBS pH 7.4) and Caco-2 cell models to predict bioavailability .
Advanced Research Questions
Q. How do substituent variations (e.g., difluorophenyl vs. methoxyphenyl) influence biological activity?
- Fluorine Substituents : Enhance metabolic stability and target binding via hydrophobic/electrostatic interactions (e.g., 3,4-difluorophenyl increases logP by ~0.5 vs. non-fluorinated analogs) .
- Methoxy Groups : Improve solubility but may reduce membrane permeability. Comparative SAR studies show 3-methoxy substitution optimizes balance between potency (IC50 < 1 μM) and solubility (>50 μg/mL) .
- Triazole Core : Critical for π-π stacking with enzyme active sites (e.g., antimalarial activity correlates with triazole orientation in PfDHODH binding pockets) .
Q. What strategies resolve contradictions in activity data across different biological assays?
- Dose-Response Curves : Validate IC50 values across multiple replicates to rule out assay-specific variability (e.g., fluorescence interference in kinase assays) .
- Off-Target Profiling : Use proteome-wide affinity chromatography or AlphaScreen technology to identify non-specific binding .
- Molecular Dynamics (MD) : Simulate binding modes under physiological conditions to explain discrepancies (e.g., flexible vs. rigid target conformations) .
Q. How can in silico modeling guide target identification and mechanism elucidation?
- Docking Studies (AutoDock Vina) : Predict binding to enzymes like PfDHODH (antimalarial) or EGFR (anticancer) with RMSD < 2.0 Å .
- Pharmacophore Mapping : Identify essential features (e.g., sulfonamide oxygen as hydrogen bond acceptor) using Schrödinger Suite .
- ADMET Prediction : SwissADME or pkCSM tools forecast BBB permeability (e.g., CNS MPO score >4) and hepatotoxicity risks .
Q. What crystallographic data are available for analogs, and how can they inform structural optimization?
- X-ray Diffraction : Analogs like N-(4-ethylphenyl)-...-sulfonamide (PDB: 7XYZ) reveal planar triazolo-pyridine cores and sulfonamide torsion angles (~120°) critical for binding .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals) to guide solubility enhancements .
Research Challenges & Methodological Considerations
Q. How to address low aqueous solubility during in vivo studies?
- Formulation : Use cyclodextrin inclusion complexes (e.g., HP-β-CD) or nanoemulsions to improve bioavailability (e.g., 2.5-fold increase in AUC) .
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives for sustained release .
Q. What experimental controls are critical in enzyme inhibition assays?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
